molecular formula C21H20ClNO2 B11625707 Butyl 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylate CAS No. 355421-08-8

Butyl 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylate

Cat. No.: B11625707
CAS No.: 355421-08-8
M. Wt: 353.8 g/mol
InChI Key: CLOQYTKSUGPTDI-UHFFFAOYSA-N
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Description

Butyl 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylate is a synthetic organic compound with the molecular formula C21H20ClNO2. It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a quinoline core substituted with a butyl ester, a chlorine atom, and a 4-methylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Substitution Reactions:

    Esterification: The final step involves the esterification of the carboxylic acid group with butanol in the presence of a dehydrating agent like sulfuric acid to form the butyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Butyl 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify specific substituents.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the quinoline core or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and catalysts like aluminum chloride (AlCl3) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups to the quinoline core or phenyl ring.

Scientific Research Applications

Butyl 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of butyl 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit specific enzymes or receptors, contributing to its biological activities.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: An antimalarial drug with a similar quinoline core.

    Quinoline-4-carboxylic acid: A precursor in the synthesis of various quinoline derivatives.

    4-Methylquinoline: A simpler analog with a methyl group at the 4-position.

Uniqueness

Butyl 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butyl ester and 4-methylphenyl group enhances its lipophilicity and potential interactions with biological targets.

Properties

CAS No.

355421-08-8

Molecular Formula

C21H20ClNO2

Molecular Weight

353.8 g/mol

IUPAC Name

butyl 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylate

InChI

InChI=1S/C21H20ClNO2/c1-3-4-11-25-21(24)18-13-20(15-7-5-14(2)6-8-15)23-19-10-9-16(22)12-17(18)19/h5-10,12-13H,3-4,11H2,1-2H3

InChI Key

CLOQYTKSUGPTDI-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC(=NC2=C1C=C(C=C2)Cl)C3=CC=C(C=C3)C

Origin of Product

United States

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